![molecular formula C9H17NO B13195762 2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)bicyclo[410]heptan-2-ol is a bicyclic compound with a unique structure that includes both an aminoethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the formation of the bicyclic structure with high regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions, followed by purification processes such as distillation or chromatography to obtain the desired product in high purity. The specific conditions and catalysts used can vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential antiviral properties, particularly against influenza.
Industry: Used in the development of new materials and polymers due to its unique bicyclic structure.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol involves its interaction with biological membranes. The compound can adsorb and integrate into lipid bilayers, altering the charge, modulus of transverse elasticity, and ion permeability of the membranes . This can prevent the interaction of viral proteins with the membrane, thereby exhibiting antiviral activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
2-(2-Aminoethyl)bicyclo[410]heptan-2-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group in its bicyclic structure
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(2-aminoethyl)bicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c10-5-4-9(11)3-1-2-7-6-8(7)9/h7-8,11H,1-6,10H2 |
Clé InChI |
TXTOCLKQHJHQEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C(C1)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


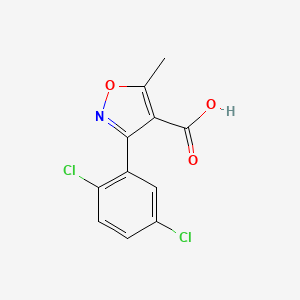

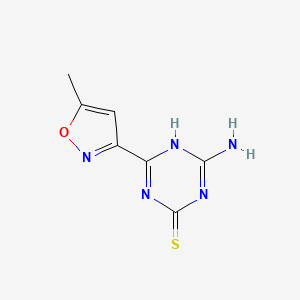
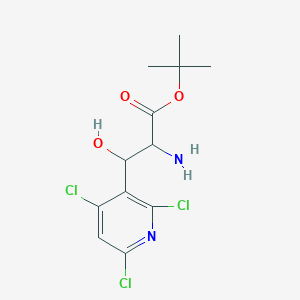
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
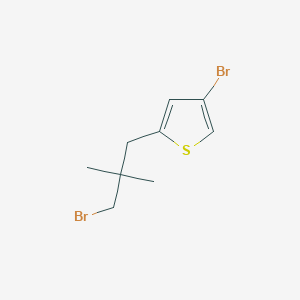


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
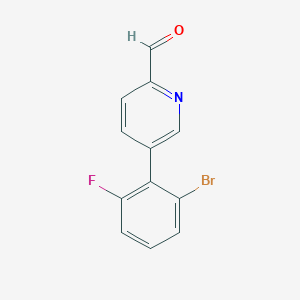
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)

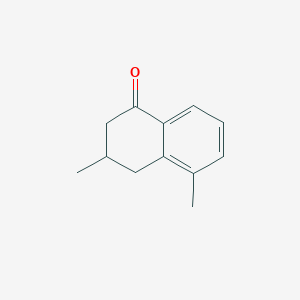
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
